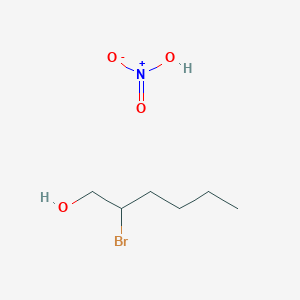
2-Bromohexan-1-ol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromohexan-1-ol is an organobromine compound with the molecular formula C6H13BrO. It is a primary alcohol with a bromine atom attached to the second carbon of the hexane chain. Nitric acid, with the chemical formula HNO3, is a highly corrosive and toxic strong acid. When combined, these compounds can participate in various chemical reactions, making them valuable in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromohexan-1-ol can be synthesized through the bromination of hexanol. The reaction typically involves the addition of hydrogen bromide (HBr) to hexanol under controlled conditions. The process can be carried out in the presence of a catalyst such as sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Bromohexan-1-ol involves large-scale bromination processes where hexanol is reacted with bromine or hydrogen bromide. The reaction is conducted in a controlled environment to ensure the safety and purity of the product. Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, followed by absorption in water to yield nitric acid.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromohexan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of hexanol.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Elimination Reactions: Dehydrohalogenation can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products Formed
Substitution: Hexanol.
Oxidation: Hexanal or hexanoic acid.
Elimination: Hexene.
Aplicaciones Científicas De Investigación
2-Bromohexan-1-ol and nitric acid have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as reagents in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as precursors for drug synthesis.
Industry: Applied in the production of specialty chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromohexan-1-ol involves nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. In oxidation reactions, the alcohol group is converted to aldehydes or carboxylic acids through the transfer of electrons. Nitric acid acts as a strong oxidizing agent, facilitating various redox reactions by donating oxygen atoms or accepting electrons.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromohexane: Similar in structure but lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions.
1-Bromohexane: The bromine atom is attached to the terminal carbon, leading to different reactivity patterns.
Hexanol: Lacks the bromine atom, making it less versatile in substitution reactions.
Uniqueness
2-Bromohexan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
64342-11-6 |
|---|---|
Fórmula molecular |
C6H14BrNO4 |
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
2-bromohexan-1-ol;nitric acid |
InChI |
InChI=1S/C6H13BrO.HNO3/c1-2-3-4-6(7)5-8;2-1(3)4/h6,8H,2-5H2,1H3;(H,2,3,4) |
Clave InChI |
SCZUXOFIJBKCND-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CO)Br.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


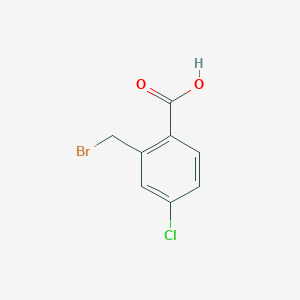
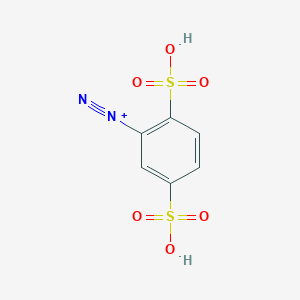
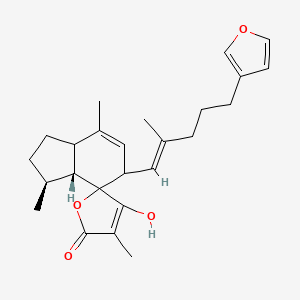
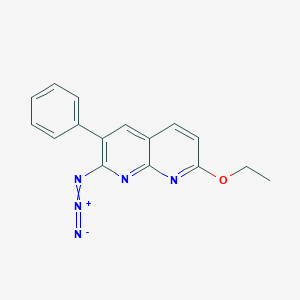
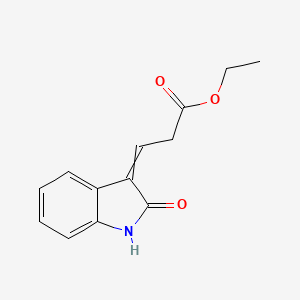
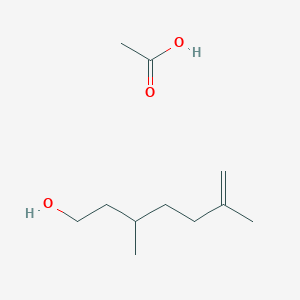
![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
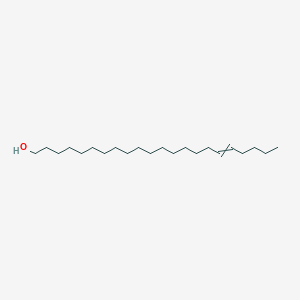
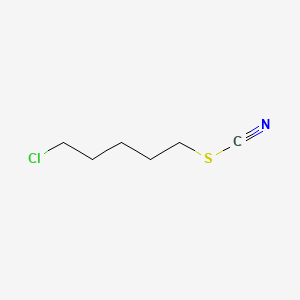
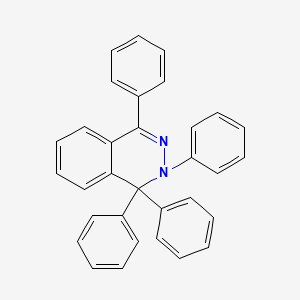

![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)

